molecular formula C22H22O10 B12374195 Oroxylin A-7-O-glucoside

Oroxylin A-7-O-glucoside

Cat. No.: B12374195
M. Wt: 446.4 g/mol
InChI Key: RQZJKRNQAPBBAP-IWLDQSELSA-N
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Description

Oroxylin A-7-O-glucoside is a flavonoid glucuronide isolated from the dried root of Scutellaria baicalensis. It is known for its prolyl oligopeptidase inhibitory activity and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Oroxylin A-7-O-glucoside involves the extraction of Oroxylin A from the roots of Scutellaria baicalensis. The dried roots are ground into powder and extracted using n-hexane with sonication . The extracted Oroxylin A is then glucuronidated to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced chromatographic techniques, such as liquid chromatography coupled with tandem mass spectroscopy, is common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Oroxylin A-7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications in treating diseases such as cancer and inflammation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Oroxylin A-7-O-glucoside involves the inhibition of prolyl oligopeptidase, an enzyme that plays a role in various cellular processes. By inhibiting this enzyme, this compound can modulate signaling pathways and exert its therapeutic effects. The compound has been shown to affect pathways such as NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules like TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, and Nrf-2 .

Comparison with Similar Compounds

Oroxylin A-7-O-glucoside is unique among flavonoid glucuronides due to its specific prolyl oligopeptidase inhibitory activity. Similar compounds include:

This compound stands out due to its specific enzyme inhibitory activity and its potential therapeutic applications in treating diseases such as cancer and inflammation.

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-6-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-21-14(31-22-20(28)19(27)17(25)15(9-23)32-22)8-13-16(18(21)26)11(24)7-12(30-13)10-5-3-2-4-6-10/h2-8,15,17,19-20,22-23,25-28H,9H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI Key

RQZJKRNQAPBBAP-IWLDQSELSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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